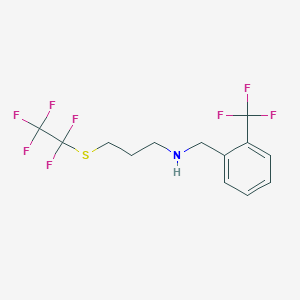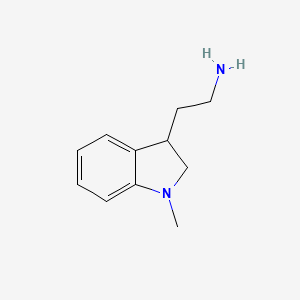
(3-Pentafluoroethylsulfanyl-propyl)-(2-trifluoromethyl-benzyl)-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Pentafluorethylsulfanyl-propyl)-(2-trifluormethyl-benzyl)-amin ist eine komplexe organische Verbindung, die sich durch das Vorhandensein sowohl von Pentafluorethyl- als auch von Trifluormethylgruppen auszeichnet. Diese fluorierten Gruppen verleihen der Verbindung einzigartige chemische Eigenschaften, die sie in verschiedenen Bereichen der wissenschaftlichen Forschung und industriellen Anwendungen von großem Interesse machen.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von (3-Pentafluorethylsulfanyl-propyl)-(2-trifluormethyl-benzyl)-amin erfolgt typischerweise in mehreren Schritten:
Ausgangsmaterialien: Die Synthese beginnt mit der Auswahl geeigneter Ausgangsmaterialien, wie z. B. 3-Brompropylamin und 2-Trifluormethylbenzylchlorid.
Nucleophile Substitution: Der erste Schritt beinhaltet eine nucleophile Substitutionsreaktion, bei der 3-Brompropylamin mit Pentafluorethylthiol in Gegenwart einer Base wie Natriumhydrid zu 3-(Pentafluorethylsulfanyl)propylamin reagiert.
Kopplungsreaktion: Das Zwischenprodukt wird dann unter basischen Bedingungen mit 2-Trifluormethylbenzylchlorid einer Kupplungsreaktion unterzogen, um die endgültige Verbindung zu erhalten.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, aber in größerem Maßstab beinhalten. Die Verwendung von kontinuierlichen Fließreaktoren und optimierten Reaktionsbedingungen kann die Ausbeute und Reinheit verbessern. Darüber hinaus können industrielle Verfahren fortschrittliche Reinigungstechniken wie Chromatographie und Kristallisation umfassen, um hochwertige Endprodukte zu gewährleisten.
Chemische Reaktionsanalyse
Arten von Reaktionen
(3-Pentafluorethylsulfanyl-propyl)-(2-trifluormethyl-benzyl)-amin kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden, was zur Bildung von Sulfoxiden oder Sulfonen führt.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid durchgeführt werden, was zur Bildung von Aminen oder Alkoholen führt.
Substitution: Die Verbindung kann an nucleophilen Substitutionsreaktionen teilnehmen, bei denen die fluorierten Gruppen unter geeigneten Bedingungen durch andere Nucleophile ersetzt werden können.
Häufige Reagenzien und Bedingungen
Oxidation: Wasserstoffperoxid, Kaliumpermanganat und andere Oxidationsmittel.
Reduktion: Lithiumaluminiumhydrid, Natriumborhydrid.
Substitution: Verschiedene Nucleophile wie Amine, Alkohole und Thiole.
Hauptprodukte
Oxidation: Sulfoxide, Sulfone.
Reduktion: Amine, Alkohole.
Substitution: Derivate mit verschiedenen funktionellen Gruppen, die die fluorierten Gruppen ersetzen.
Analyse Chemischer Reaktionen
Types of Reactions
(3-Pentafluoroethylsulfanyl-propyl)-(2-trifluoromethyl-benzyl)-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorinated groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles like amines, alcohols, and thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Derivatives with different functional groups replacing the fluorinated groups.
Wissenschaftliche Forschungsanwendungen
Chemie
In der Chemie wird (3-Pentafluorethylsulfanyl-propyl)-(2-trifluormethyl-benzyl)-amin als Baustein für die Synthese komplexerer Moleküle verwendet. Seine einzigartigen fluorierten Gruppen machen es wertvoll für die Entwicklung neuer Materialien und Katalysatoren.
Biologie
In der biologischen Forschung kann diese Verbindung verwendet werden, um die Auswirkungen fluorierter Gruppen auf biologische Systeme zu untersuchen. Sie kann als Sonde dienen, um Enzyme-Wechselwirkungen und Stoffwechselwege zu untersuchen, die Schwefel- und Fluoratome beinhalten.
Medizin
In der medizinischen Chemie wird (3-Pentafluorethylsulfanyl-propyl)-(2-trifluormethyl-benzyl)-amin auf sein Potenzial als Medikamentenkandidat untersucht. Das Vorhandensein von Fluoratomen kann die metabolische Stabilität und Bioverfügbarkeit der Verbindung verbessern, was sie zu einem vielversprechenden Kandidaten für die Medikamentenentwicklung macht.
Industrie
Industriell wird diese Verbindung bei der Herstellung von Spezialchemikalien und -materialien verwendet. Ihre einzigartigen Eigenschaften machen sie für Anwendungen in Beschichtungen, Klebstoffen und elektronischen Materialien geeignet.
Wirkmechanismus
Der Wirkmechanismus von (3-Pentafluorethylsulfanyl-propyl)-(2-trifluormethyl-benzyl)-amin beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen wie Enzymen und Rezeptoren. Die fluorierten Gruppen können die Bindungsaffinität und -selektivität erhöhen, was zu spezifischen biologischen Wirkungen führt. Die Verbindung kann durch ihre Wechselwirkungen mit wichtigen molekularen Zielstrukturen Signalwege und Stoffwechselprozesse modulieren.
Wirkmechanismus
The mechanism of action of (3-Pentafluoroethylsulfanyl-propyl)-(2-trifluoromethyl-benzyl)-amine involves its interaction with molecular targets such as enzymes and receptors. The fluorinated groups can enhance binding affinity and selectivity, leading to specific biological effects. The compound may modulate signaling pathways and metabolic processes through its interactions with key molecular targets.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- (3-Pentafluorethylsulfanyl-propyl)-(2-chlormethyl-benzyl)-amin
- (3-Pentafluorethylsulfanyl-propyl)-(2-methyl-benzyl)-amin
- (3-Pentafluorethylsulfanyl-propyl)-(2-fluormethyl-benzyl)-amin
Einzigartigkeit
Im Vergleich zu ähnlichen Verbindungen ist (3-Pentafluorethylsulfanyl-propyl)-(2-trifluormethyl-benzyl)-amin aufgrund des Vorhandenseins sowohl von Pentafluorethyl- als auch von Trifluormethylgruppen einzigartig. Diese Gruppen verleihen eindeutige chemische und physikalische Eigenschaften wie erhöhte Lipophilie und metabolische Stabilität, wodurch die Verbindung in verschiedenen Anwendungen besonders wertvoll wird.
Eigenschaften
Molekularformel |
C13H13F8NS |
|---|---|
Molekulargewicht |
367.30 g/mol |
IUPAC-Name |
3-(1,1,2,2,2-pentafluoroethylsulfanyl)-N-[[2-(trifluoromethyl)phenyl]methyl]propan-1-amine |
InChI |
InChI=1S/C13H13F8NS/c14-11(15,16)10-5-2-1-4-9(10)8-22-6-3-7-23-13(20,21)12(17,18)19/h1-2,4-5,22H,3,6-8H2 |
InChI-Schlüssel |
OJYNJXOBLHODDV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)CNCCCSC(C(F)(F)F)(F)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Cyclohexylmethyl[(2,3,4,5-tetramethylphenyl)sulfonyl]amine](/img/structure/B12118815.png)
![(E)-3-[(3-chlorophenyl)iminomethyl]-4-hydroxypent-3-en-2-one](/img/structure/B12118820.png)



![2-[[1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid](/img/structure/B12118845.png)


![2-hydroxy-N-[(5Z)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]benzamide](/img/structure/B12118855.png)
![N-tert-butyl-2-[(4-ethoxyphenyl)formamido]acetamide](/img/structure/B12118859.png)
![2,2-Dimethyltetrahydrothieno[3,4-d][1,3]dioxole 5,5-dioxide](/img/structure/B12118865.png)

